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Compound of Interest

Compound Name: 3-Ethylphenylboronic acid-d5

Cat. No.: B15553579

In-depth Technical Guide: 3-Ethylphenylboronic
acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylphenylboronic acid-d5, a
deuterated analog of 3-Ethylphenylboronic acid. The inclusion of deuterium can significantly
alter the pharmacokinetic profile of the parent molecule, making this compound a valuable tool
in drug discovery and development. This document outlines its chemical properties, potential
therapeutic applications based on its non-deuterated counterpart, and relevant experimental
protocols.

Core Compound Properties

3-Ethylphenylboronic acid-d5 is a stable, isotopically labeled form of 3-Ethylphenylboronic

acid where five hydrogen atoms on the ethyl group have been replaced with deuterium. This

substitution can lead to a kinetic isotope effect, potentially slowing down metabolic processes
and improving the drug's half-life and bioavailability.
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Property Value Reference
CAS Number 2241866-92-0 [11[2]
Molecular Formula C8H6D5B0O2 [2]
Molecular Weight 155.01 g/mol [2]

The Role of Deuteration in Drug Development

The strategic replacement of hydrogen with its heavier isotope, deuterium, is a recognized
approach in medicinal chemistry to enhance the metabolic stability of drug candidates. This
"deuterium switch" can lead to several advantages:

e Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life, reduced
dosing frequency, and more consistent plasma concentrations.

» Reduced Toxicity: Altering metabolic pathways can decrease the formation of toxic
metabolites.

o Enhanced Efficacy: A more stable compound can lead to higher exposure at the target site,
potentially improving therapeutic outcomes.

Potential Therapeutic Applications of Phenylboronic
Acids

While specific biological data for 3-Ethylphenylboronic acid-d5 is not readily available, the
broader class of phenylboronic acids has been extensively studied and shown to interact with
various biological targets. These interactions are primarily driven by the ability of the boronic
acid moiety to form reversible covalent bonds with diols, a common structural motif in biological
molecules like sugars and serine residues in enzyme active sites.

Key biological targets for phenylboronic acid derivatives include:

o Serine Proteases: These enzymes play crucial roles in various physiological processes, and
their dysregulation is implicated in numerous diseases. Phenylboronic acids can act as
inhibitors of serine proteases such as Prostate-Specific Antigen (PSA).
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e [(-Lactamases: These enzymes are a primary cause of bacterial resistance to -lactam
antibiotics. Boronic acid-based inhibitors can counteract this resistance, restoring the efficacy
of existing antibiotics.

o Proteasomes: The proteasome is a key cellular machine responsible for protein degradation.
Inhibition of the proteasome is a validated strategy in cancer therapy, with the boronic acid-
containing drug Bortezomib being a prime example.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of
phenylboronic acids, which can be adapted for 3-Ethylphenylboronic acid-d5.

Synthesis of Phenylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an organometallic
reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic workup.

Logical Workflow for a General Phenylboronic Acid Synthesis
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Caption: General synthesis of arylboronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a
powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl
compounds which are prevalent in pharmaceuticals.

Reaction Scheme:

Ari-B(OH)2 + Ar2-X --(Pd catalyst, Base)--> Art-Ar?

Experimental Conditions:

o Palladium Catalyst: Typically Pd(PPhs)a, Pd(OACc)z, or other palladium complexes.

e Base: Commonly Na2COs, K2COs, or Cs2CO:s.

e Solvent: A variety of solvents can be used, including toluene, dioxane, or aqueous mixtures.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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